molecular formula C21H20FN3O2S B2825160 2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 896054-66-3

2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2825160
CAS No.: 896054-66-3
M. Wt: 397.47
InChI Key: CSSTZQJUDSABSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the pyridazinone core: This can be achieved by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5).

    Functionalization of the pyridazinone ring: Various substituents can be introduced at different positions of the pyridazinone ring using appropriate reagents and conditions.

    Thioether formation:

    Acetamide formation: The final step involves the formation of the acetamide group by reacting the intermediate compound with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various pharmacological activities.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: Modulating the activity of enzymes or receptors involved in various biological processes.

    Inhibiting specific enzymes: Blocking the activity of enzymes involved in inflammatory or cancer pathways.

    Modulating signaling pathways: Affecting key signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone derivatives: Compounds with similar pyridazinone core structures.

    Thioether-containing compounds: Compounds with similar thioether functional groups.

    Acetamide derivatives: Compounds with similar acetamide functional groups.

Uniqueness

2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is unique due to its specific combination of functional groups and its potential pharmacological activities. The presence of the ethoxyphenyl, pyridazinyl, thioether, and fluoro-methylphenyl groups contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c1-3-27-17-8-5-15(6-9-17)19-10-11-21(25-24-19)28-13-20(26)23-16-7-4-14(2)18(22)12-16/h4-12H,3,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSTZQJUDSABSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.